Delta2-Cefditoren Pivoxil

Übersicht

Beschreibung

Delta2-Cefditoren Pivoxil is a third-generation oral cephalosporin prodrug, administered as the pivaloyloxymethyl ester (ME 1207). It is hydrolyzed by intestinal esterases to its active form, cefditoren, which exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, including Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis . Its stability against many β-lactamases and post-antibiotic effect (PAE) of ≥0.9 hours against respiratory pathogens support its use in respiratory tract infections . Clinical studies highlight its efficacy in uncomplicated urinary tract infections (UTIs), respiratory infections, and pediatric bacterial infections, with a favorable safety profile comparable to other cephems .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Delta2-Cefditoren Pivoxil is synthesized through a series of chemical reactions involving the formation of a beta-lactam ring, which is a characteristic feature of cephalosporins. The synthesis involves the following steps:

- Formation of the cephem nucleus.

- Introduction of the aminothiazole group to enhance activity against Gram-negative organisms.

- Addition of the methylthiazole group to enhance activity against Gram-positive organisms.

- Incorporation of the methoxyimino group for stability against beta-lactamases.

- Attachment of the pivoxil ester group to enhance oral bioavailability .

Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) and other chromatographic techniques to ensure purity and stability. The process includes:

- Synthesis of the active pharmaceutical ingredient (API).

- Formulation of the API into a solid pharmaceutical form.

- Quality control and validation to ensure the final product meets regulatory standards .

Analyse Chemischer Reaktionen

Types of Reactions: Delta2-Cefditoren Pivoxil undergoes several types of chemical reactions, including:

Oxidation and Reduction: These reactions are less common but can occur under specific conditions.

Substitution: The compound can undergo substitution reactions, particularly involving the beta-lactam ring.

Common Reagents and Conditions:

Hydrolysis: Esterases in the body.

Oxidation: Oxidizing agents such as hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride.

Substitution: Nucleophiles and electrophiles under controlled conditions.

Major Products Formed:

Cefditoren: The active form after hydrolysis.

Degradation Products: Various degradation

Biologische Aktivität

Delta2-Cefditoren pivoxil is a third-generation oral cephalosporin antibiotic that exhibits significant antibacterial activity against a range of pathogens. This article provides a comprehensive overview of its biological activity, including pharmacokinetic and pharmacodynamic properties, efficacy against various bacterial strains, and relevant case studies.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics : this compound is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within 1-2 hours. The drug is prodrug that is converted to its active form, cefditoren, in the body. The elimination half-life is approximately 1-2 hours, allowing for flexible dosing regimens.

Pharmacodynamics : The efficacy of this compound is primarily determined by its time above the minimum inhibitory concentration (%fT>MIC). Studies suggest that a target %fT>MIC of 40% is necessary for bacteriostasis, while a target of 70% is required for maximal bactericidal activity. The cumulative fraction of response (CFR) serves as an important indicator of treatment success, reflecting the probability of achieving therapeutic targets across different bacterial strains.

Efficacy Against Bacterial Strains

Research has shown that this compound demonstrates potent activity against various strains of Enterobacteriaceae , which are commonly implicated in community-acquired infections. A study utilizing Monte Carlo simulations evaluated the probability of target attainment (PTA) and CFR for different dosing regimens:

| Dosing Regimen | Target %fT>MIC | CFR (%) for Bacteriostatic Activity | CFR (%) for Bactericidal Activity |

|---|---|---|---|

| 200 mg q12h | >40% | <80% | <90% |

| 400 mg q12h | >40% | ≥80% | <90% |

| 400 mg q24h | >40% | ≥80% | <90% |

The results indicate that while higher doses improve bacteriostatic activity, achieving bactericidal efficacy remains challenging due to high MIC values observed in resistant strains .

Case Studies and Clinical Findings

Several clinical studies have assessed the effectiveness of this compound in treating infections. Notably:

- Urinary Tract Infections (UTIs) : In a cohort study involving patients with uncomplicated acute pyelonephritis, this compound was administered as a switch therapy post-intravenous treatment. The results indicated that while the drug showed adequate bacteriostatic activity, bactericidal efficacy was limited in cases with higher MICs .

- Respiratory Tract Infections : Another study evaluated the use of this compound in patients with community-acquired pneumonia. The findings suggested that the drug was effective against common pathogens such as Streptococcus pneumoniae and Haemophilus influenzae but less effective against resistant strains .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Delta2-Cefditoren Pivoxil exhibits a broad spectrum of antimicrobial activity. It is particularly effective against:

- Gram-positive bacteria : Streptococcus pneumoniae, Staphylococcus aureus (methicillin-susceptible strains), and Streptococcus pyogenes.

- Gram-negative bacteria : Haemophilus influenzae, Moraxella catarrhalis, and others.

The compound's efficacy against resistant strains of bacteria makes it a valuable option in clinical practice, especially in cases where other antibiotics may fail.

Case Studies and Clinical Trials

- Acute Exacerbation of Chronic Bronchitis : A randomized, double-blind study compared this compound (200 mg twice daily) with cefuroxime axetil (250 mg twice daily) over five days. The clinical success rate was 79.9% for Delta2-Cefditoren compared to 82.7% for cefuroxime, indicating comparable efficacy in treating exacerbations of chronic bronchitis .

- Pediatric Applications : A study involving children with acute respiratory sinusitis showed similar outcomes with low (8-12 mg/kg/day) and high doses (16-20 mg/kg/day) of this compound, with no significant differences in treatment outcomes or adverse events .

- Bacteriological Response : In patients infected with Haemophilus influenzae, the eradication rates were 84% for the Delta2-Cefditoren group versus 82.5% for the comparator group, highlighting its effectiveness against common respiratory pathogens .

Pharmacokinetics

This compound is designed to enhance oral absorption through its pivoxil ester group, which is cleaved in the gastrointestinal tract to release active cefditoren. This modification allows for effective treatment while minimizing gastrointestinal side effects associated with some other antibiotics.

Safety Profile

The safety profile of this compound has been established through various studies. Common adverse effects include mild gastrointestinal symptoms such as diarrhea and vomiting, which are generally self-limiting and do not require discontinuation of therapy .

Summary Table of Clinical Applications

| Indication | Dosage | Duration | Efficacy (%) |

|---|---|---|---|

| Community-acquired pneumonia | 400 mg twice daily | 14 days | 79.9 |

| Acute bacterial exacerbation | 400 mg twice daily | 10 days | 82.7 |

| Pharyngitis/Tonsillitis | 200 mg twice daily | 10 days | Not specified |

| Otitis Media | 200 mg twice daily | 10 days | Not specified |

| Pediatric Sinusitis | 8-20 mg/kg/day | 14 days | >95 |

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Delta2-Cefditoren Pivoxil in pharmaceutical formulations?

- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) with photodiode array (PDA) detection is widely used. Key parameters include:

- Column : Sunfire C18 (150 × 4.6 mm; 5 µm)

- Mobile Phase : Methanol-water (62:38 v/v)

- Flow Rate : 1.0 mL/min

- Detection Wavelength : 240 nm

This method achieves linearity in the range of 10–400 µg/mL with recovery rates of 98–102% and relative standard deviation (RSD) <2% . For degradation studies, LC-MS/TOF is employed to identify hydrolytic byproducts .

Q. What is the molecular and pharmacokinetic profile of this compound?

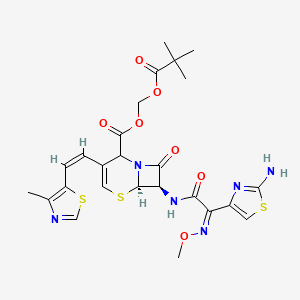

- Molecular Formula : C₂₅H₂₈N₆O₇S₃ (molecular weight: 620.73 g/mol) .

- Pharmacokinetics : Approximately 30% of the unchanged drug is excreted in urine, achieving concentrations exceeding the MIC for common pathogens (e.g., E. coli). Peak urinary concentrations support efficacy against fluoroquinolone-non-susceptible strains .

Advanced Research Questions

Q. How can researchers address contradictions in reported efficacy against ESBL-producing E. coli?

- Methodological Answer : Discrepancies arise from variability in MIC determination and urinary drug concentration thresholds. To resolve this:

Standardize Susceptibility Testing : Use CLSI/EUCAST guidelines to ensure consistency across labs.

Measure Urinary Concentrations : Compare drug levels in urine (via HPLC) to pathogen-specific MIC values. Studies show urinary cefditoren concentrations exceed MICs for ESBL producers, explaining clinical efficacy despite in vitro resistance .

Replicate Multi-Center Trials : Conduct randomized trials with microbiological endpoints, as done in a study showing 85.7% microbiological efficacy against ESBL-producing E. coli .

Q. What experimental designs optimize stability studies of this compound?

- Methodological Answer : Employ Quality by Design (QbD) principles:

- Stress Testing : Expose the drug to hydrolytic (acid/alkaline), oxidative, and thermal conditions.

- Analytical Tools : Use LC-MS/TOF to identify degradation products (e.g., DP I and II with molecular formulae C₁₉H₂₀N₆O₅S₃ and C₂₀H₂₂N₆O₆S₃) .

- Data Analysis : Apply software like Design Expert 12 to optimize method robustness and validate parameters per ICH guidelines .

Q. How should researchers design trials to compare short- vs. long-term dosing regimens?

- Methodological Answer :

- Study Design : Multicenter, randomized, open-label trials with non-inferiority endpoints.

- Key Metrics : Clinical cure rate (e.g., symptom resolution) and microbiological eradication at follow-up (e.g., 5–14 days post-treatment).

- Sample Size : Power calculations based on prior data (e.g., 80% efficacy in 3-day vs. 7-day regimens for cystitis) .

- Statistical Analysis : Use intention-to-treat (ITT) and per-protocol (PP) analyses to account for dropouts.

Q. Key Considerations for Future Research

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Comparison with Fluoroquinolones

Fluoroquinolones (e.g., ciprofloxacin) are first-line agents for uncomplicated UTIs but face rising resistance. In Japan, 20% of E. coli UTI isolates are fluoroquinolone-non-susceptible, yet 80% (8/10) of these strains remain susceptible to cefditoren pivoxil . Cefditoren also demonstrated 85.7% microbiological efficacy against extended-spectrum β-lactamase (ESBL)-producing E. coli in cystitis patients, though in vitro studies report resistance in ESBL strains . High urinary concentrations (~30% excretion of unchanged drug) may explain its clinical efficacy despite in vitro resistance .

Table 1: Efficacy Against Fluoroquinolone-Non-Susceptible Pathogens

| Compound | Fluoroquinolone-Non-Susceptible E. coli Efficacy | ESBL E. coli Efficacy |

|---|---|---|

| Cefditoren Pivoxil | 80% (8/10 strains) | 85.7% (6/7 patients) |

| Ciprofloxacin | 0% (resistant) | Not applicable |

Comparison with Other Oral Cephems

Cefditoren pivoxil belongs to a class of ester prodrugs, including cefpodoxime proxetil and cefcapene pivoxil, designed to enhance oral absorption .

Table 2: Pharmacokinetic and Spectrum Comparison

Cefditoren’s Gram-positive activity surpasses cefaclor and cefixime, matching cefuroxime and augmentin . Its β-lactamase stability is comparable to ceftazidime, a third-generation cephalosporin .

Comparison with Carbapenems: Tebipenem Pivoxil

Tebipenem pivoxil, an oral carbapenem, shows broader activity with lower MIC90 values than meropenem and ceftriaxone against Pseudomonas aeruginosa and Klebsiella spp. . However, carbapenems are typically reserved for severe infections due to their broader spectrum and risk of inducing resistance.

Table 3: In Vitro Activity Against Common Pathogens

| Compound | S. pneumoniae MIC90 | H. influenzae MIC90 | ESBL E. coli MIC90 |

|---|---|---|---|

| Cefditoren Pivoxil | ≤0.5 µg/mL | ≤0.12 µg/mL | 4–8 µg/mL |

| Tebipenem Pivoxil | ≤0.06 µg/mL | ≤0.03 µg/mL | ≤0.5 µg/mL |

Cefditoren’s PAE (≥0.9 hours) supports twice-daily dosing for respiratory infections, while tebipenem’s superior potency may favor severe cases .

Clinical Implications and Considerations

- Resistance Management: Cefditoren pivoxil is a viable alternative to fluoroquinolones in regions with high resistance, particularly for uncomplicated cystitis .

- Short-Course Therapy : A 3-day regimen of cefditoren matches 7-day efficacy in UTIs, reducing patient burden .

- Prodrug Safety : Unlike sivelestat (a pivaloyl ester with plasma presence), cefditoren’s prodrug is fully cleaved intestinally, minimizing systemic exposure .

Eigenschaften

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N6O7S3/c1-12-15(41-10-27-12)7-6-13-8-39-21-17(29-19(32)16(30-36-5)14-9-40-24(26)28-14)20(33)31(21)18(13)22(34)37-11-38-23(35)25(2,3)4/h6-10,17-18,21H,11H2,1-5H3,(H2,26,28)(H,29,32)/b7-6-,30-16-/t17-,18?,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQSNEJXCGJZHO-RLZYKBGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C=CC2=CSC3C(C(=O)N3C2C(=O)OCOC(=O)C(C)(C)C)NC(=O)C(=NOC)C4=CSC(=N4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)/C=C\C2=CS[C@@H]3[C@@H](C(=O)N3C2C(=O)OCOC(=O)C(C)(C)C)NC(=O)/C(=N\OC)/C4=CSC(=N4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N6O7S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.